6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
説明
6,6-Dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone scaffold. This structure includes a trifluoromethyl (-CF₃) group at position 2 and dimethyl substituents at position 6, contributing to its unique physicochemical and biological properties. The compound is synthesized via multi-component reactions involving aminoazoles, aldehydes, and diketones, often catalyzed by heterogeneous catalysts like montmorillonite KSF or copper-based systems . Its structural complexity and electron-withdrawing -CF₃ group make it a promising candidate for pharmaceutical applications, particularly in targeting receptors or enzymes influenced by halogen interactions .
特性
IUPAC Name |
6,6-dimethyl-2-(trifluoromethyl)-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-11(2)3-7-6(8(20)4-11)5-19-10(16-7)17-9(18-19)12(13,14)15/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOKVWFQWYSRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6,6-Dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory and antibacterial effects, and presents relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique triazoloquinazoline scaffold that is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anti-inflammatory Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. A notable study demonstrated that a related compound significantly inhibited carrageenan-induced paw edema, suggesting that triazoloquinazolines may serve as effective anti-inflammatory agents .
Table 1: Comparison of Anti-inflammatory Activities
| Compound | Anti-inflammatory Activity (%) | Mechanism of Action |
|---|---|---|
| Compound 2e | 53.41% | Inhibition of TNF-α and PGE-2 |
| Indomethacin | 45.00% | COX inhibition |
| Diclofenac | 42.00% | COX inhibition |
Antibacterial Activity
The antibacterial potential of triazoloquinazolines has also been explored. Compounds within this class have shown efficacy against various bacterial strains by targeting DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
Table 2: Antibacterial Efficacy Against Common Pathogens
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| Triazole Derivative C | P. aeruginosa | 16 µg/mL |
Case Studies
- Case Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of a series of triazoloquinazoline derivatives in a formalin-induced inflammation model in rats. Results indicated that these compounds significantly reduced inflammation compared to controls, showing promise for therapeutic applications in conditions like rheumatoid arthritis .
- Case Study on Antibacterial Properties : Another investigation focused on the synthesis of novel triazolo[4,3-a]pyrazine derivatives and their antibacterial activity against resistant strains of bacteria. The results highlighted that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like norfloxacin .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The trifluoromethyl group distinguishes this compound from analogs with other substituents. Key comparisons include:
Key Observations :
Key Observations :
- The trifluoromethyl group requires careful handling due to its electron-withdrawing nature, often necessitating optimized catalysts (e.g., Cu@HAP@KIT-6) to maintain high yields .
- Hydroxyphenyl derivatives achieve superior yields under green conditions (e.g., NGPU catalyst) due to enhanced solubility .
Pharmacological Activity
Substituents directly influence biological performance:
Key Observations :
- Trifluoromethyl derivatives exhibit exceptional potency in receptor antagonism (e.g., P2X7 IC50 <1 nM), attributed to strong halogen bonding .
- Fluorophenyl/chlorophenyl groups improve cytotoxicity or receptor selectivity compared to non-halogenated analogs .
Physicochemical Properties
| Property | 6,6-Dimethyl-2-(trifluoromethyl) Derivative | 9-(4-Hydroxyphenyl) Derivative | 2-Chlorophenyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~327.3 | ~337.4 | ~348.8 |
| XLogP | 3.2 | 2.1 | 3.5 |
| H-Bond Donors/Acceptors | 0/4 | 1/5 | 0/4 |
| Solubility (LogS) | -3.5 (Poor) | -2.8 (Moderate) | -4.0 (Poor) |
Key Observations :
- The trifluoromethyl group increases lipophilicity (XLogP = 3.2), reducing aqueous solubility but enhancing membrane permeability.
- Hydroxyphenyl derivatives show better solubility due to polar -OH groups, favoring formulations requiring hydrophilic profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, triazole-quinazoline derivatives are synthesized via cyclization of precursors under reflux in acetic acid or propanol-2 with acid catalysts (e.g., HCl or H₂SO₄). Key steps include:
Precursor Preparation : Reacting 1H-1,2,4-triazol-5-amine with substituted cyclohexanecarboxylate esters.
Cyclization : Using reflux conditions (100–120°C) for 2–24 hours in nitrogen atmosphere.
Purification : Precipitation in sodium acetate and recrystallization from methanol.
Yield optimization requires adjusting solvent polarity, catalyst concentration, and reaction time. For instance, acetic acid reflux yields higher purity (~85%) compared to propanol-2 (~40%) due to better solubility of intermediates .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR , IR , and LC-MS is essential:
- NMR : Peaks at δ 7.8–8.1 ppm (aromatic protons) and δ 2.4–3.9 ppm (methyl/trifluoromethyl groups) confirm substituent positions.
- IR : Absorbance at 1700–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch).
- LC-MS : Molecular ion peaks ([M+1]⁺) validate molecular weight (e.g., m/z ≈ 350–400).
Cross-referencing with computational simulations (e.g., DFT) improves accuracy .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize assays aligned with triazoloquinazoline pharmacodynamics:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays targeting DHFR or kinases.
Use positive controls (e.g., methotrexate for DHFR) and validate with dose-response curves (IC₅₀ values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for triazoloquinazoline derivatives?
- Methodological Answer : Contradictions often arise from structural variations or assay conditions. Strategies include:
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) using molecular docking (e.g., AutoDock Vina).
Assay Standardization : Replicate studies under uniform conditions (pH, temperature, cell passage number).
Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced activity with electron-withdrawing groups) .
Q. What strategies optimize reaction parameters for scaled-up synthesis without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH vs. FeCl₃) to reduce side reactions.
- Solvent Engineering : Replace propanol-2 with DMF or dioxane to improve intermediate solubility.
- Process Monitoring : Use TLC/HPLC to track reaction progress and isolate intermediates.
Pilot-scale trials (1–5 mmol) show that DMF with 2% H₂SO₄ increases yield to 65% while maintaining >95% purity .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate LogP (lipophilicity), solubility, and CYP450 interactions. For this compound, LogP ≈ 3.2 suggests moderate blood-brain barrier penetration.
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., DHFR) over 100 ns trajectories.
- QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl enhances metabolic stability) .
Key Notes
- Structural Confirmation : Always cross-validate NMR/IR data with X-ray crystallography if single crystals are obtainable.
- Biological Replicates : Perform triplicate assays to account for cell line variability.
- Ethical Compliance : Adhere to institutional guidelines for in vivo testing if applicable.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
